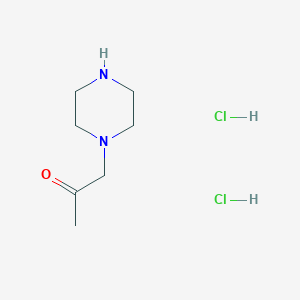

1-Piperazin-1-ylacetone dihydrochloride

Übersicht

Beschreibung

1-Piperazin-1-ylacetone dihydrochloride is a chemical compound with the formula C7H16Cl2N2O . It is a part of the Piperazines class of compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 215.12 .Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 215.12 . The compound has a high GI absorption, is not a BBB permeant, and is not a substrate for P-gp . It has a water solubility of 4.85 mg/ml .Wissenschaftliche Forschungsanwendungen

Antischistosomal Activity

1-Piperazin-1-ylacetone dihydrochloride derivatives have been investigated for their antischistosomal activities. In a study, various piperazine hydrochlorides were synthesized and tested against schistosomiasis in animals infected with Schistosoma Japonica (Tung, 1957).

Antidepressant and Antianxiety Activities

Some derivatives of this compound have shown potential antidepressant and antianxiety activities. A study synthesized novel derivatives and tested their efficacy in behavioral despair and anxiety tests on mice, showing promising results (Kumar et al., 2017).

Manufacturing Processes

The compound has been used as an intermediate in the manufacturing of various pharmaceuticals. For instance, a new procedure for manufacturing cetirizine dihydrochloride, a common antihistamine, involves the use of a related piperazine derivative (Reiter et al., 2012).

Flame Retardant Applications

This compound derivatives, such as piperazine-phosphonates, have been explored for their use in flame retardant applications on cotton fabrics. The study investigated the thermal decomposition and mode of action of these derivatives (Nguyen et al., 2014).

Anticonvulsant Agents

Piperazine derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. A study reported the synthesis of novel compounds and their effectiveness in this application (Archana, 2021).

Antidiabetic Compounds

Piperazine derivatives have been identified as promising antidiabetic compounds. A study identified 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine as a highly potent antidiabetic agent in a rat model of diabetes (Le Bihan et al., 1999).

Antitumor and Antituberculosis Activities

Several studies have demonstrated the potential of this compound derivatives in antitumor and antituberculosis activities. Compounds have been synthesized and tested for their efficacy against cancer cell lines and tuberculosis (Mallikarjuna et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-Piperazin-1-ylacetone dihydrochloride, to explore their potential applications in medicinal chemistry .

Wirkmechanismus

Mode of Action

It’s worth noting that piperazine compounds, which this molecule is a derivative of, are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Whether 1-Piperazin-1-ylacetone dihydrochloride shares this mode of action is a subject for further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, users are advised to avoid release to the environment and to use personal protective equipment .

Biochemische Analyse

Biochemical Properties

Piperazine derivatives have been studied extensively and are known to interact with various enzymes and proteins

Molecular Mechanism

Piperazine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Piperazine derivatives have been shown to be involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

1-piperazin-1-ylpropan-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYHGUMBHBTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

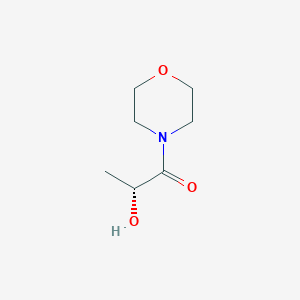

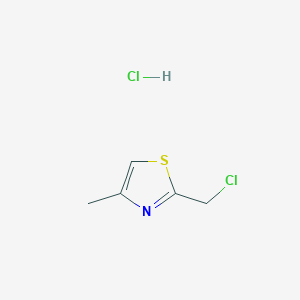

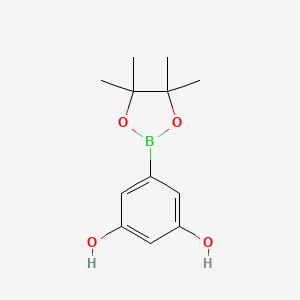

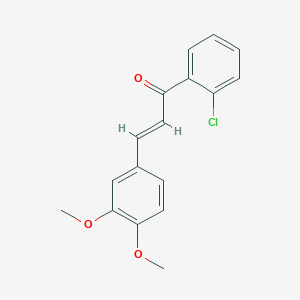

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)